1-propoxycyclobutane-1-carboxylic acid
Description
1-Propoxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a propoxy (-OCH₂CH₂CH₃) substituent and a carboxylic acid group at the 1-position of the cyclobutane ring.
Properties
CAS No. |
1545636-28-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propoxycyclobutane-1-carboxylic acid can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of a cyclobutanone derivative with a Grignard reagent, followed by oxidation to introduce the carboxylic acid group.
Cyclopropanation: Another approach is the cyclopropanation of an appropriate alkene, followed by ring expansion and functional group transformation to introduce the propoxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1-propoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-propoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-propoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key parameters of cyclobutane-1-carboxylic acid derivatives:
Key Observations:
- Hydrophobicity : The propoxy group in this compound likely reduces water solubility compared to polar derivatives like cyclobutane-1,1-dicarboxylic acid .
- Stability: Cyclobutane derivatives with bulky substituents (e.g., benzyl) are stable under normal conditions but reactive with strong oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
